Cas no 57707-67-2 (1-Phenylpentan-3-amine)
1-Phenylpentan-3-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamine, -alpha--ethyl-
- 1-phenylpentan-3-amine
- Z2671050190
- 1-Phenylpentan-3-amine
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- MDL: MFCD11655473
- Inchi: 1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3
- InChI Key: NLSQENXHYZSNFE-UHFFFAOYSA-N
- SMILES: NC(CC)CCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 106
- Topological Polar Surface Area: 26
1-Phenylpentan-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Phenylpentan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B522710-10mg |
1-phenylpentan-3-amine |
57707-67-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522710-50mg |
1-phenylpentan-3-amine |
57707-67-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B522710-100mg |
1-phenylpentan-3-amine |
57707-67-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
| A2B Chem LLC | AG84270-10g |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 10g |
$2424.00 | 2024-04-19 | |
| A2B Chem LLC | AG84270-50mg |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 50mg |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AG84270-100mg |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 100mg |
$195.00 | 2024-04-19 | |
| A2B Chem LLC | AG84270-250mg |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 250mg |
$263.00 | 2024-04-19 | |
| A2B Chem LLC | AG84270-500mg |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 500mg |
$464.00 | 2024-04-19 | |
| A2B Chem LLC | AG84270-1g |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 1g |
$591.00 | 2024-04-19 | |
| A2B Chem LLC | AG84270-2.5g |
Benzenepropanamine, -alpha--ethyl- |
57707-67-2 | 95% | 2.5g |
$1124.00 | 2024-04-19 |
1-Phenylpentan-3-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-Phenylpentan-3-amine
1-Phenylpentan-3-amine (CAS No. 57707-67-2): An Overview of Its Structure, Properties, and Applications
1-Phenylpentan-3-amine (CAS No. 57707-67-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by a phenyl group attached to a pentane chain with an amine functional group at the third carbon position. The molecular formula of 1-Phenylpentan-3-amine is C11H15N, and its molecular weight is approximately 161.24 g/mol.
The synthesis of 1-Phenylpentan-3-amine can be achieved through several methods, including the reductive amination of 3-pentanone with aniline or the reaction of 3-pentanone with phenylmagnesium bromide followed by hydrolysis and subsequent amination. These synthetic routes have been extensively studied and optimized to improve yield and purity, making 1-Phenylpentan-3-amine readily available for research and industrial applications.
In terms of physical properties, 1-Phenylpentan-3-amine is a colorless to pale yellow liquid at room temperature. It has a boiling point of around 200°C and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound exhibits moderate polarity due to the presence of the amine functional group, which also contributes to its basicity. The pKa value of the amine group in 1-Phenylpentan-3-amine is approximately 9.5, indicating that it can act as a weak base in aqueous solutions.
The chemical reactivity of 1-Phenylpentan-3-amine is primarily influenced by its amine functional group. This group can participate in various reactions such as nucleophilic substitution, condensation, and coupling reactions. For instance, 1-Phenylpentan-3-amine can react with carboxylic acids to form amides or undergo acylation with acyl chlorides to produce N-substituted amides. These reactions are crucial for the synthesis of more complex molecules and derivatives.
In the pharmaceutical industry, 1-Phenylpentan-3-amine has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of new drugs targeting neurological disorders, inflammation, and cancer. For example, researchers at the University of California have synthesized novel derivatives of 1-Phenylpentan-3-amine that exhibit potent anti-inflammatory properties by modulating specific signaling pathways involved in immune responses.
Beyond pharmaceutical applications, 1-Phenylpentan-3-amine has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metallopolymers. These materials have potential applications in catalysis, sensing, and electronic devices. A recent study published in the Journal of Materials Chemistry A demonstrated that coordination polymers derived from 1-Phenylpentan-3-amine exhibit excellent catalytic activity for the reduction of nitroarenes under mild conditions.
The environmental impact of 1-Phenylpentan-3-amine is another area of interest for researchers. Studies have shown that this compound is biodegradable under aerobic conditions and does not accumulate in aquatic ecosystems. However, proper handling and disposal practices are still recommended to minimize any potential environmental risks.
In conclusion, 1-Phenylpentan-3-amine (CAS No. 57707-67-2) is a multifaceted compound with a wide range of applications in various scientific fields. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow even further.
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